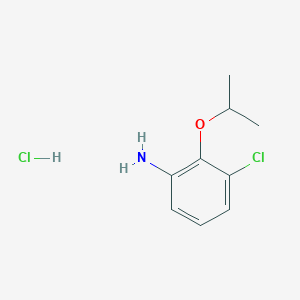

![molecular formula C13H14N2O3S2 B2727600 Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate CAS No. 403836-17-9](/img/structure/B2727600.png)

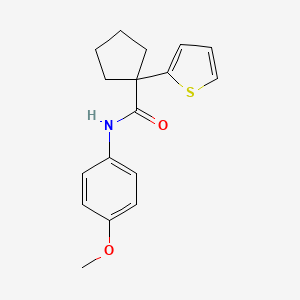

Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(benzo[d]thiazol-2-yl)-2-oxoacetate is a chemical compound with the molecular formula C11H9NO3S . It is used in various chemical reactions and has been the subject of several studies .

Molecular Structure Analysis

The InChI code for Ethyl 2-(benzo[d]thiazol-2-yl)-2-oxoacetate is 1S/C11H10NO3S/c1-2-15-11(14)9(13)10-12-7-5-3-4-6-8(7)16-10/h3-6,16H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

Ethyl 2-(benzo[d]thiazol-2-yl)-2-oxoacetate has a molecular weight of 236.27 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications

Protein-Tyrosine Phosphatase 1B Inhibitors Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were synthesized and evaluated for their in vitro inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for the treatment of type 2 diabetes and obesity. These compounds exhibited inhibitory activity, with some showing significant potential as rapid reversible (mixed-type) inhibitors of PTP-1B. Docking studies suggested potential hydrogen bond interactions with the catalytic amino acid residues, highlighting their therapeutic potential (Navarrete-Vázquez et al., 2012).

Synthetic Methodologies A study explored the synthesis of 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates from Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate under solvent-free conditions, demonstrating a mild, efficient preparation method for these compounds, which have potential applications in medicinal chemistry (Meziane et al., 1998).

Antitumor Activities Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was used as a starting point for synthesizing various derivatives with thiophene, pyrazole, and coumarin moieties, incorporating a benzo[d]imidazole unit. These compounds were evaluated for antitumor activity against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, with several showing promising potencies, indicating their potential as cancer therapies (Mohareb & Gamaan, 2018).

Chemosensors A benzothiazole-based chemosensor was developed for the detection of Cu2+ and Hg2+ ions in semi-aqueous media. This sensor showed significant fluorescence quenching in the presence of these ions, indicating its potential application in environmental monitoring and the study of metal-related biological processes (Wagh et al., 2015).

Corrosion Inhibition Benzothiazole derivatives were synthesized and tested as corrosion inhibitors for carbon steel in a 1 M HCl solution. These studies found that such compounds could significantly reduce corrosion, suggesting their utility in industrial applications to enhance the longevity and durability of metal structures (Hu et al., 2016).

Mechanism of Action

Target of Action

Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of essential biological processes .

Biochemical Pathways

This compound, as a benzothiazole derivative, may affect the cell wall biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the enzyme DprE1 . This can lead to downstream effects such as disruption of cell wall integrity and ultimately, bacterial death.

Result of Action

The molecular and cellular effects of this compound’s action would likely include disruption of the bacterial cell wall, leading to impaired growth or death of the bacteria .

Properties

IUPAC Name |

ethyl 2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c1-2-18-12(17)8-19-7-11(16)15-13-14-9-5-3-4-6-10(9)20-13/h3-6H,2,7-8H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXMNJFDTGJKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC(=O)NC1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2727518.png)

![methyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2727520.png)

![3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2727522.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2727524.png)

![N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2727525.png)

![3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride](/img/structure/B2727530.png)

![[5-(4-Ethylphenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2727536.png)